Macrocarpal E Macrocarpal E 5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde is a natural product found in Eucalyptus globulus with data available.
Brand Name: Vulcanchem
CAS No.: 142628-54-4
VCID: VC21363890
InChI: InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1
SMILES: CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Molecular Formula: C28H40O6
Molecular Weight: 472.6 g/mol

Macrocarpal E

CAS No.: 142628-54-4

Cat. No.: VC21363890

Molecular Formula: C28H40O6

Molecular Weight: 472.6 g/mol

* For research use only. Not for human or veterinary use.

Macrocarpal E - 142628-54-4

Specification

CAS No. 142628-54-4
Molecular Formula C28H40O6
Molecular Weight 472.6 g/mol
IUPAC Name 5-[(1R)-1-[(1R,4R,6S,8aR)-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde
Standard InChI InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h12-18,21,31-34H,7-11H2,1-6H3/t16-,17+,18-,21-,28-/m1/s1
Standard InChI Key XJNGQIYBMXBCRU-RHUSKIKKSA-N
Isomeric SMILES C[C@@H]1CC[C@@H]([C@@]2(C1=C[C@H](CC2)C(C)(C)O)C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
SMILES CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Canonical SMILES CC1CCC(C2(C1=CC(CC2)C(C)(C)O)C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Appearance Yellow powder

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Macrocarpal E is characterized by the molecular formula C28H40O6, with a calculated molecular weight of 472.6 g/mol . Structurally, it features a phloroglucinol unit with two formyl groups (dicarbaldehyde) coupled with a complex sesquiterpenoid component. The systematic IUPAC name, reflecting its complete chemical structure, is 2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde .

The compound possesses multiple functional groups, including:

  • Three hydroxyl groups on the phloroglucinol ring

  • Two formyl groups (aldehydes) at positions 1 and 3 of the benzene ring

  • A complex sesquiterpene side chain with an additional hydroxyl group

  • Multiple methyl substituents providing hydrophobic characteristics

Chemical Identifiers

The following table summarizes the key chemical identifiers for Macrocarpal E:

Identifier TypeValueSource
PubChem CID454461
CAS Registry Number142628-54-4
PubChem SID500798391
Molecular FormulaC28H40O6
Molecular Weight472.6 g/mol
Database Creation Date2005-08-01
Last Modification Date2025-04-05

Natural Sources and Occurrence

Botanical Sources

Macrocarpal E has been definitively reported in two Eucalyptus species, according to the available research data:

  • Eucalyptus macrocarpa

  • Eucalyptus amplifolia

These Eucalyptus species are native to Australia and are known for producing a variety of bioactive compounds. The presence of Macrocarpal E in these species suggests potential ecological roles, such as defensive functions against herbivores or pathogens.

Related Macrocarpals and Comparative Analysis

Overview of Macrocarpal Family

Macrocarpals constitute a group of structurally related compounds found primarily in Eucalyptus species. These compounds share a common phloroglucinol-sesquiterpene framework but differ in the specific arrangement and substitution patterns. The available research data indicates several well-characterized members of this family, including Macrocarpals A, C, E, and I .

Structural Comparison

The following table presents a comparative analysis of Macrocarpal E with other documented macrocarpals:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesSources
Macrocarpal EC28H40O6472.6 g/molEudesmane sesquiterpenoid structureE. macrocarpa, E. amplifolia
Macrocarpal AC28H40O6472.6 g/molContains a cyclopropane ring in the sesquiterpene unitE. globulus, E. sideroxylon
Macrocarpal CNot specified in sourcesNot specified in sourcesShows self-aggregation propertiesE. globulus

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